molecular formula C18H12O7 B095252 Versicolorin B CAS No. 16049-49-3

Versicolorin B

Cat. No.: B095252
CAS No.: 16049-49-3
M. Wt: 340.3 g/mol
InChI Key: BABJNKGTTYCTOO-ULCDLSAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Versicolorin B is a critical intermediate in the biosynthetic pathway of sterigmatocystin and aflatoxins, highly carcinogenic mycotoxins produced by Aspergillus species such as A. flavus and A. parasiticus . This compound is a key branch point in the pathway, leading to the formation of both B-group and G-group aflatoxins . The conversion to this compound is catalyzed by this compound synthase, an enzyme encoded by the aflK gene . This step involves the cyclization of versiconal and is essential for determining the bisfuran ring structure that is characteristic of and critical to the DNA-interaction and mutagenic properties of the mature aflatoxins . As a research reagent, this compound is invaluable for molecular studies aimed at understanding the genetic regulation and enzymatic processes of mycotoxin biosynthesis . Its role as a precursor makes it a crucial marker for investigating strategies to disrupt aflatoxin production, which is a major concern in global food and feed safety . Studying this intermediate and its conversion provides fundamental insights into fungal secondary metabolism and supports the development of targeted interventions to reduce crop contamination . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16049-49-3

Molecular Formula

C18H12O7

Molecular Weight

340.3 g/mol

IUPAC Name

(4S,8R)-2,16,18-trihydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione

InChI

InChI=1S/C18H12O7/c19-6-3-8-12(10(20)4-6)16(22)14-9(15(8)21)5-11-13(17(14)23)7-1-2-24-18(7)25-11/h3-5,7,18-20,23H,1-2H2/t7-,18+/m0/s1

InChI Key

BABJNKGTTYCTOO-ULCDLSAGSA-N

SMILES

C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Isomeric SMILES

C1CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Canonical SMILES

C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O

Other CAS No.

16049-49-3

Synonyms

versicolorin B
versicolorin C
vesicolorin B, (+-)

Origin of Product

United States

Fungal Producers and Environmental Contexts

Comparative Analysis with Analogs from Related Fungi

Versicolorin (B1264617) B is an organic heteropentacyclic compound that serves as a key intermediate in the biosynthesis of aflatoxins, a group of mycotoxins produced by several species of the Aspergillus genus. nih.govuniprot.org First isolated from Aspergillus versicolor, this orange-yellow pigment is a critical precursor, particularly in the pathway leading to aflatoxin B1. tandfonline.comjst.go.jp The biosynthesis involves the enzyme Versicolorin B synthase (VBS), which catalyzes the crucial cyclization of versiconal (B1263273) hemiacetal to form the bisfuran ring system characteristic of (-)-versicolorin B. acs.orgnih.govuniprot.org This structural feature is fundamental to the biological activity of the subsequent aflatoxin molecules. nih.gov

A notable analog of this compound is dothistromin (B1198044), a mycotoxin that shares a close structural similarity. massey.ac.nzresearchgate.net While this compound is produced by fungi such as Aspergillus parasiticus and A. flavus, dothistromin is synthesized by the fungus Dothistroma septosporum, a pathogen responsible for a significant plant disease. uniprot.orgmassey.ac.nzmdpi.com The striking resemblance in their chemical structures, specifically the difuroanthraquinone core, points to a conserved biosynthetic logic, which has been confirmed by the identification of homologous gene clusters in the respective producing fungi. researchgate.netnih.gov

Dothistromin Production in Dothistroma septosporum

Dothistroma septosporum is a fungal pathogen that causes Dothistroma needle blight (DNB), also known as red-band needle blight, a severe foliar disease affecting numerous pine species worldwide. massey.ac.nzup.ac.za The characteristic red bands that appear on infected needles are due to the accumulation of the toxin dothistromin, which is produced and secreted by the fungus both in culture and within the host plant. nih.govup.ac.za

Research into the biosynthesis of dothistromin has revealed significant parallels with the aflatoxin pathway. researchgate.net The identification of genes in D. septosporum that are orthologs of the aflatoxin biosynthesis genes in Aspergillus species confirmed this relationship. massey.ac.nz For instance, genes homologous to those encoding for key enzymes like polyketide synthase (PKS) and this compound synthase (VBS) in the aflatoxin pathway have been found to be essential for dothistromin production. nih.gov However, unlike the well-defined gene cluster for aflatoxin synthesis in Aspergillus, the dothistromin biosynthetic genes in D. septosporum are located on a mini-chromosome and are not arranged in a single continuous cluster. massey.ac.nz

Studies have shown that the expression of dothistromin genes and subsequent toxin production occur at an early stage of fungal growth, peaking during the exponential growth phase. massey.ac.nz This is a notable difference from many other secondary metabolites, such as aflatoxins, which are typically produced during the late exponential or stationary phase. This early expression suggests dothistromin may play a role in the initial stages of the fungus's interaction with its host or in outcompeting other microorganisms. massey.ac.nz While initially suspected to be a primary pathogenicity factor, some evidence suggests its main role may be in providing a competitive advantage against other fungi. massey.ac.nznih.gov The production levels of dothistromin can vary between different strains of D. septosporum, with some high-producing strains showing duplications of chromosomes containing the biosynthetic genes. esr.cri.nz

The following table provides a comparative overview of this compound and Dothistromin.

FeatureThis compoundDothistromin
Chemical Structure Organic heteropentacyclic compound, anthraquinone (B42736) derivative with a bisfuran ring system. nih.govDifuroanthraquinone, structurally very similar to this compound. researchgate.net
Primary Fungal Producers Aspergillus versicolor, Aspergillus parasiticus, Aspergillus flavus. tandfonline.commdpi.comnih.govDothistroma septosporum, Dothistroma pini. massey.ac.nzresearchgate.net
Biosynthetic Role Intermediate precursor in the biosynthesis of aflatoxins, particularly Aflatoxin B1 and B2. uniprot.orgtandfonline.comA polyketide-derived toxin, considered an end-product of its pathway. nih.gov
Key Biosynthetic Enzyme This compound synthase (VBS), encoded by the aflK (vbs) gene. acs.orguniprot.orgnih.govBiosynthesis involves enzymes encoded by genes homologous to those in the aflatoxin pathway (e.g., pksA, vbsA, dotA). nih.gov
Environmental Context Found in soil, air, and as a contaminant on agricultural commodities where Aspergillus species grow. mdpi.comProduced in pine needles infected by D. septosporum, causing red-band needle blight. nih.govup.ac.za
Biological Significance A crucial step in the formation of the mutagenic bisfuran ring system of aflatoxins. nih.govActs as a virulence factor in Dothistroma needle blight and may provide a competitive advantage against other fungi. massey.ac.nzresearchgate.net

Biosynthetic Pathway Elucidation

Versicolorin (B1264617) B as a Key Intermediate in Aflatoxin Biosynthesis

Versicolorin B is a well-established intermediate in the biosynthesis of aflatoxins. mdpi.com Aflatoxins are polyketide-derived secondary metabolites, and their production pathway involves at least 23 enzymatic reactions and more than 15 structurally defined intermediates. asm.org The pathway genes are organized in a 70-kb cluster in fungi like Aspergillus parasiticus and Aspergillus flavus. asm.org

The aflatoxin biosynthetic pathway begins with the synthesis of a polyketide from a hexanoyl starter unit and seven malonyl-CoA extender units, a process involving fatty acid synthases (FAS) and a polyketide synthase (PKS). mdpi.comuniprot.org This leads to the formation of the first stable intermediate, norsolorinic acid (NOR). asm.orgmdpi.com A series of enzymatic conversions transform NOR through several intermediates including averantin (B1666156) (AVN), 5'-hydroxyaverantin (B15418084) (HAVN), averufin (B1665840) (AVF), and versiconal (B1263273) hemiacetal acetate (B1210297) (VHA). asm.orguniprot.orguniprot.org VHA is then converted to versiconal (VAL), the immediate precursor to this compound. uniprot.orguniprot.orgnih.gov The enzyme this compound synthase then catalyzes the cyclization of VAL to form this compound (VERB), closing the crucial bisfuran ring structure that is a hallmark of aflatoxins and essential for their mutagenic activity. uniprot.orguniprot.org

This compound (VERB) represents a critical branch point in the aflatoxin biosynthetic pathway, determining the ultimate structure of the resulting toxins. mdpi.comscispace.com VERB contains a tetrahydobisfuran ring structure. scispace.com It can be converted to versicolorin A (VERA) through desaturation of this ring, catalyzed by the enzyme this compound desaturase (aflL), a cytochrome P-450 monooxygenase. mdpi.comuniprot.org This conversion is significant because VERA, with its dihydrobisfuran ring, is the precursor to aflatoxins B1 (AFB1) and G1 (AFG1), which are generally more toxic and carcinogenic. scispace.comresearchgate.net In contrast, this compound is the precursor to aflatoxins B2 (AFB2) and G2 (AFG2). mdpi.comuniprot.org The activity of the this compound desaturase can be influenced by cultural conditions, which in turn affects the ratio of AFB1/AFG1 to AFB2/AFG2 produced. mdpi.com

Enzymatic Transformations Preceding this compound

The formation of this compound from its precursor, versiconal hemiacetal acetate, involves two key enzymatic steps that are part of a metabolic grid. ebi.ac.uknih.govmicrobiologyresearch.org

The conversion of versiconal hemiacetal acetate (VHA) to versiconal (VAL) is a hydrolysis reaction catalyzed by an esterase. mdpi.comnih.gov This enzyme is encoded by the estA gene (also known as aflJ) located within the aflatoxin gene cluster. mdpi.comuniprot.orgnih.gov Studies involving the deletion of the estA gene in Aspergillus parasiticus resulted in the accumulation of VHA, confirming the enzyme's role in this conversion. nih.gov The EstA-encoded esterase has been shown to catalyze not only the conversion of VHA to VAL but also the conversion of versiconol (B1264608) acetate (VOAc) to versiconol (VOH), indicating its involvement in a metabolic grid of related intermediates. ebi.ac.uknih.gov The reaction is inhibited by the esterase inhibitor dichlorvos. microbiologyresearch.org

The final step leading to the formation of this compound is the cyclization of versiconal (VAL). This reaction involves a side-chain cyclodehydration of VAL, which exists as a racemic mixture of enantiomers in solution. mdpi.comnih.gov The enzyme responsible for this stereospecific transformation is this compound synthase. mdpi.comnih.gov

This compound synthase (VBS) is a crucial enzyme that catalyzes the conversion of the racemic versiconal to the optically pure (-)-versicolorin B, establishing the critical stereochemistry of the bisfuran ring system. nih.govnih.gov The gene encoding this enzyme was initially named vbs and later renamed aflK as part of a standardized naming scheme for aflatoxin pathway genes. mdpi.comasm.orgmdpi.com

Research has shown that the AflK protein is a dual-function cyclase. uniprot.orgexpasy.org In addition to its role as this compound synthase, it also functions as a 5'-oxoaverantin (B1264410) cyclase earlier in the pathway, converting 5'-oxoaverantin (OAVN) to averufin (AVF). uniprot.orgexpasy.orgqmul.ac.ukgenome.jp

The vbs (aflK) gene was cloned and characterized from Aspergillus parasiticus. nih.govresearchgate.net The enzyme was purified and found to behave as a dimer upon gel filtration. nih.gov Denaturing gel electrophoresis showed it has a molecular weight of approximately 78,000 Da. nih.gov Kinetic analysis revealed that VBS selects the correct enantiomer from the equilibrating racemic mixture of versiconal and cyclizes it to produce optically pure this compound. nih.gov The deduced amino acid sequence of the protein shows similarity to flavin-dependent oxidases and contains a region homologous to the ADP-binding domain of flavoenzymes; however, VBS does not require flavin or nicotinamide (B372718) cofactors for its cyclase activity. nih.govoup.com

Data Tables

Table 1: Key Enzymatic Steps in the Formation of this compound

Reaction Substrate Product Enzyme Gene Reference
Deacetylation Versiconal Hemiacetal Acetate (VHA) Versiconal (VAL) VHA Esterase aflJ (estA) mdpi.comuniprot.orgnih.govnih.gov

Table 2: Characteristics of this compound Synthase (VBS/AflK)

Characteristic Description Reference
Gene Name aflK (formerly vbs) asm.orgmdpi.com
Source Organism Aspergillus parasiticus nih.govnih.gov
Function Catalyzes the stereospecific cyclization of racemic versiconal to (-)-versicolorin B. nih.gov
Dual Functionality Also acts as 5'-oxoaverantin cyclase earlier in the pathway. uniprot.orgexpasy.orgqmul.ac.uk
Molecular Weight ~78 kDa (monomer) nih.gov
Structure Behaves as a dimer. nih.gov
Cofactor Requirement Does not require flavin or nicotinamide cofactors for cyclase activity. nih.gov

| Homology | Shows similarity to flavin-dependent oxidases. | nih.govoup.com |

Cyclization of Versiconal (VAL) to this compound

Mechanistic Studies of VBS-Catalyzed Stereodifferentiating Cyclization

The formation of this compound is a critical step in the biosynthesis of aflatoxins, catalyzed by the enzyme this compound synthase (VBS). nih.gov This enzyme facilitates the side chain cyclization of the racemic substrate, versiconal hemiacetal, to form the distinctive bisfuran ring system of (-)-versicolorin B. nih.govnih.govmdpi.com This transformation is of paramount importance as it establishes the specific stereochemistry of the dihydrobisfuran moiety, a structural feature essential for the mutagenic activity and DNA-binding capability of aflatoxin B1. nih.govresearchgate.netd-nb.inforesearchgate.netacs.org

Kinetic analyses have revealed that VBS exhibits stereodifferentiating capabilities. nih.gov The enzyme selectively binds one of the two rapidly equilibrating enantiomers of versiconal hemiacetal and catalyzes its cyclization to produce optically pure (-)-versicolorin B. researchgate.net The rate of this enzymatic reaction can be influenced by the intrinsic rate at which the substrate enantiomers interconvert. nih.gov

Further mechanistic insights have been derived from pH-rate profiling and chemical labeling experiments. These studies suggest the involvement of an acidic amino acid residue within the active site of VBS, which likely plays a crucial role in the catalytic mechanism of cyclization. nih.gov Gel filtration studies have shown that the active form of the enzyme is a dimer. researchgate.net

Cofactor Requirements for VBS Activity

A noteworthy characteristic of this compound synthase is its independence from common cofactors for its cyclase activity. nih.gov Despite possessing an amino-terminal sequence that shares homology with the ADP-binding region of other flavoenzymes, VBS does not require flavin or nicotinamide cofactors to function. nih.gov The protein also exhibits a 58% similarity to glucose oxidase from Aspergillus niger, another flavoenzyme. nih.gov

Studies involving heterologous expression and characterization of the VBS protein have definitively confirmed its cofactor-independent nature. researchgate.netd-nb.info Even with the presence of a putative flavin adenine (B156593) dinucleotide (FAD) binding site, the enzyme's catalytic activity is not dependent on FAD or any other cofactor. researchgate.netd-nb.info This is further substantiated by the ultraviolet spectrum of the purified VBS, which provides no evidence of a bound chromophoric group. researchgate.net

Enzymatic Conversion of this compound to Downstream Aflatoxin Precursors

This compound serves as a pivotal branch point intermediate in the aflatoxin biosynthetic pathway. researchgate.netnih.gov From this molecule, the pathway can diverge, leading to the synthesis of either the B1 and G1 groups of aflatoxins or the B2 and G2 groups. uniprot.orgproteopedia.org

Desaturation of this compound to Versicolorin A: this compound Desaturase (AflL)

The conversion of this compound to Versicolorin A is a key desaturation reaction catalyzed by the enzyme this compound desaturase, which is encoded by the aflL gene (also referred to as verB). uniprot.orguniprot.orgfrontiersin.org This enzyme introduces a double bond into the bisfuran ring system of this compound, yielding Versicolorin A. researchgate.netnih.gov Versicolorin A is the direct precursor to the aflatoxin B1 and G1 series. researchgate.net

This compound desaturase is classified as a cytochrome P450 monooxygenase. researchgate.netfrontiersin.orgplantsciencejournal.comnih.gov Its catalytic activity is dependent on the presence of NADPH as a cofactor. nih.govasm.org Research has shown that the activity of this enzyme can be significantly influenced by the cultural conditions of the fungus. researchgate.netnih.gov Inactivation of the homologous gene, stcL, in the fungus Aspergillus nidulans results in the cessation of sterigmatocystin (B1681140) synthesis and the accumulation of this compound, confirming the enzyme's role in the pathway. nih.govplantsciencejournal.com

Conversion of this compound to Dihydrodemethylsterigmatocystin (DMDHST)

In the alternative branch of the pathway, this compound is converted to Dihydrodemethylsterigmatocystin (DMDHST). uniprot.orgproteopedia.orgresearchgate.net This compound is a precursor for the synthesis of aflatoxins B2 and G2. uniprot.orgproteopedia.org It is proposed that the versatile enzyme this compound desaturase (AflL) may also catalyze this reaction, highlighting its role at this crucial metabolic fork. uniprot.orgproteopedia.org Following its formation, DMDHST is further processed in the pathway to yield dihydrosterigmatocystin (B1259337) (DHST). uniprot.orgproteopedia.orgresearchgate.net

Genetic and Molecular Regulation of Biosynthesis

Genomic Organization of the Aflatoxin Biosynthetic Gene Cluster

The genes encoding the enzymes for aflatoxin biosynthesis, including the formation of Versicolorin (B1264617) B, are not randomly distributed throughout the fungal genome. Instead, they are organized into a well-defined cluster, ensuring coordinated regulation and expression.

The aflatoxin biosynthetic gene cluster has been extensively studied in aflatoxigenic species such as Aspergillus parasiticus and Aspergillus flavus. mdpi.comscispace.com Physical mapping has revealed that this cluster spans a significant region of the fungal chromosome.

The cluster is located on chromosome 3, approximately 80 kb from the telomere. mdpi.comnih.gov Its size is estimated to be between 70 and 75 kilobase pairs (kb). mdpi.comscispace.comresearchgate.net This contiguous stretch of DNA contains the structural genes encoding the biosynthetic enzymes, as well as regulatory genes that control their expression. researchgate.net In total, as many as 30 genes are thought to be involved in the complete aflatoxin biosynthetic pathway. mdpi.com

Table 1: Physical Characteristics of the Aflatoxin Biosynthetic Gene Cluster

CharacteristicDescription
Location Chromosome 3
Size ~70-75 kb
Number of Genes ~25-30
Species Studied Aspergillus parasiticus, Aspergillus flavus

The arrangement of genes within the aflatoxin biosynthetic cluster is remarkably conserved among different Aspergillus species capable of producing aflatoxins. nih.gov Studies comparing the clusters in A. parasiticus and A. flavus have shown a high degree of similarity in gene order and orientation. nih.govresearchgate.net The nucleotide sequence homology between the genes in these two species is typically in the range of 90-99%. nih.govresearchgate.net

This strong conservation suggests a significant evolutionary pressure to maintain the integrity and organization of the gene cluster, which is crucial for the efficient and coordinated synthesis of aflatoxin and its precursors. nih.gov The gene order within the cluster generally follows the sequence of enzymatic reactions in the biosynthetic pathway. nih.gov

Functional Genomics of Genes Encoding Versicolorin B Biosynthetic Enzymes

Central to the formation of this compound is the activity of a specific enzyme, this compound synthase, which is encoded by a dedicated gene within the aflatoxin cluster.

The gene responsible for the conversion of versiconal (B1263273) to this compound is known as aflK, and was previously designated as vbs (this compound synthase). asm.orgnih.govnih.gov This enzyme catalyzes a critical cyclization step in the pathway. nih.gov

The vbs gene was first isolated and characterized from Aspergillus parasiticus. nih.gov Gene cloning and subsequent sequence analysis provided detailed insights into its structure.

The genomic DNA sequence of the vbs gene from A. parasiticus is 1,985 base pairs in length. nih.gov This sequence is interrupted by a single intron of 53 nucleotides. nih.gov The gene encodes a protein of 643 amino acids. nih.gov Further analysis of the protein revealed that it shares a 58% similarity and 38% identity with glucose oxidase from Aspergillus niger. nih.gov

Table 2: Molecular Characteristics of the aflK (vbs) Gene from Aspergillus parasiticus

FeatureDescription
Genomic DNA Length 1985 bp
Number of Introns 1
Intron Size 53 bp
Encoded Protein Size 643 amino acids
Protein Homology Glucose oxidase from A. niger

The expression of aflK (vbs) is tightly coordinated with the other genes in the aflatoxin biosynthetic cluster. asm.org The primary regulator of this cluster is the aflR gene, which encodes a pathway-specific transcription factor. mdpi.comnih.gov The AflR protein binds to the promoter regions of the structural genes, including aflK, to activate their transcription. mdpi.com

Studies on the transcriptional patterns of the aflatoxin gene cluster in A. parasiticus have shown that the accumulation of transcripts for genes involved in the pathway, including those with expression patterns similar to known aflatoxin genes, occurs concurrently. asm.orgnih.gov For instance, in aflatoxin-inducing medium, there is very little transcript accumulation at 18 hours of growth, but a high level of transcript accumulation is observed between 36 and 84 hours for genes like nor-1 (B64425) and ver-1, a pattern shared by other transcripts within the cluster. asm.org This coordinated expression ensures that all the necessary enzymes for the biosynthetic cascade are produced at the appropriate time. Deletion of the aflK gene in A. flavus has been shown to result in a significant decrease in aflatoxin biosynthesis. nih.gov

The aflL Gene

The aflL gene is another critical component of the aflatoxin gene cluster, acting at the point of this compound conversion.

The aflL gene is present in the aflatoxin gene clusters of Aspergillus parasiticus and Aspergillus flavus. frontiersin.org Through comparative genomics, it has been identified as the homolog of the stcL gene found in the sterigmatocystin (B1681140) (ST) biosynthesis gene cluster of Aspergillus nidulans. nih.gov Sterigmatocystin is a late precursor in the aflatoxin pathway and the final product in A. nidulans. The stcL gene is predicted to encode a cytochrome P-450 monooxygenase, an enzyme class commonly involved in oxidative reactions within secondary metabolite pathways. nih.gov This high degree of homology suggests a conserved function for the encoded enzyme in these closely related fungi.

The functional role of aflL's homolog, stcL, has been confirmed through gene inactivation experiments in A. nidulans. Disruption or inactivation of the stcL gene blocks the biosynthetic pathway, leading to the accumulation of its substrate. nih.gov Specifically, stcL-inactivated strains accumulate this compound, as they are unable to perform the subsequent desaturation step. nih.gov

Furthermore, creating a double mutant strain, deficient in both stcL and another pathway gene, stcU, also resulted in the accumulation of only this compound. nih.gov This provides strong evidence that the enzyme encoded by stcL (and by extension, aflL) is directly responsible for the conversion of this compound to the next intermediate, Versicolorin A. Disruption of this gene effectively creates a bottleneck at this compound.

Broader Implications of Fungal Genomics in Mycotoxin Research

The detailed genetic dissection of the this compound pathway is emblematic of the broader impact of fungal genomics on mycotoxin research. The advent of large-scale genome sequencing projects has generated a massive catalog of secondary metabolite biosynthetic genes and pathways. nih.govresearchgate.net This wealth of data allows researchers to:

Identify and Characterize Gene Clusters: Genomics is instrumental in identifying the complete set of genes responsible for producing a specific mycotoxin. The clustering of these genes facilitates their discovery and functional analysis. mdpi.comnih.gov

Elucidate Biosynthetic Pathways: By analyzing the predicted functions of genes within a cluster, scientists can map out the step-by-step enzymatic reactions that form complex mycotoxins. This understanding is crucial for identifying critical control points.

Understand Regulatory Networks: Functional genomics and transcriptomics help unravel the complex regulatory networks that control mycotoxin production in response to environmental and physiological cues. nih.govmdpi.com This includes identifying global regulators and pathway-specific transcription factors.

Develop Control Strategies: A thorough understanding of the genes and enzymes involved in mycotoxin synthesis provides novel targets for control strategies. This could involve developing inhibitors of key enzymes or using gene-silencing technologies to block toxin production in crops. nih.govmdpi.com

In essence, the application of genomic and multi-omic approaches provides unprecedented insight into the genetic blueprint of mycotoxigenic fungi. mdpi.comnih.gov This fundamental knowledge is transforming mycotoxin research from observational studies to a predictive science, paving the way for innovative solutions to mitigate food and feed contamination. nih.govresearchgate.net

Structural Elucidation Research and Derivative Discovery

Methodologies for Versicolorin (B1264617) B Structure Determination

The structural elucidation of Versicolorin B relies on a synergistic application of several key spectroscopic methods, each providing unique and complementary information about the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectroscopy, along with two-dimensional techniques like HSQC and HMBC, would be employed to piece together its complex pentacyclic structure.

¹H NMR: This technique identifies the different types of protons in the molecule and their electronic environments. The spectrum would show distinct signals for aromatic protons on the anthraquinone (B42736) core, protons on the tetrahydrofuran rings, and protons of the hydroxyl groups.

¹³C NMR: This method detects the carbon atoms in the molecule, revealing the presence of carbonyl carbons in the quinone, sp²-hybridized carbons of the aromatic system, and sp³-hybridized carbons in the bisfuran moiety.

2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish connectivity. For instance, HMBC correlations would confirm the linkage between the tetrahydrobisfuran system and the anthraquinone core.

The following table illustrates the expected NMR data for the core structure of this compound based on its known chemical structure and typical chemical shifts for similar compounds.

Atom Position Expected ¹³C Chemical Shift (δ ppm) Expected ¹H Chemical Shift (δ ppm) Key HMBC Correlations (from ¹H to ¹³C)
Aromatic CH100-1406.5-8.0Correlations to other aromatic carbons
Quinone C=O180-190-Correlations from adjacent aromatic protons
Phenolic C-OH150-165-Correlations from OH proton and aromatic protons
Acetal CH95-1056.0-6.5Correlations to carbons in both furan rings
Tetrahydrofuran CH70-854.0-5.0Correlations across the furan ring system
Tetrahydrofuran CH₂25-402.0-3.5Correlations within the furan ring system

This is an illustrative table. Actual chemical shifts can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is critical for determining the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to obtain a precise mass measurement.

Molecular Formula Confirmation: HRMS provides an accurate mass that can confirm the molecular formula of this compound as C₁₈H₁₂O₇.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion of this compound and inducing fragmentation. The resulting fragmentation pattern provides valuable structural information, helping to confirm the presence of the anthraquinone core and the bisfuran ring system. Analysis of these fragments helps piece together the molecule's structure, corroborating data from other spectroscopic methods. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Quinone (C=O)C=O Stretch1620-1680
Aromatic Ring (C=C)C=C Stretch1450-1600
Ether/Acetal (C-O)C-O Stretch1050-1250

Confirmation of Absolute Configuration of this compound

While spectroscopic methods define the connectivity of atoms, determining the absolute three-dimensional arrangement (stereochemistry) requires other techniques. The absolute configuration of the bisfuran ring system in this compound is critical as it dictates the stereochemistry of the subsequent aflatoxins. acs.org

Research on the biosynthesis of aflatoxins in Aspergillus parasiticus has been pivotal in confirming the absolute configuration of naturally occurring this compound. nih.govresearchgate.net Studies have shown that an enzyme, this compound synthase (VBS), catalyzes the conversion of the racemic precursor, versiconal (B1263273) hemiacetal, into optically pure (-)-Versicolorin B. acs.orgnih.govamanote.comnih.gov

The enzyme exhibits high stereoselectivity, exclusively forming the (-)-enantiomer. acs.orgamanote.com This specific enantiomer, (-)-Versicolorin B, is the sole substrate for the next enzyme in the pathway, a desaturase that converts it to Versicolorin A. nih.govresearchgate.net This enzymatic specificity confirms that the biologically active form is the (1'R,2'S)-(-)-Versicolorin B enantiomer. nih.govresearchgate.net

Identification and Characterization of this compound Derivatives

Research into the aflatoxin biosynthetic pathway has led to the identification of related compounds and derivatives of this compound.

Versicolorin C is a significant derivative identified in fungal metabolic studies. It is structurally identical to this compound but is chemically distinct in its stereochemistry. researchgate.net Research has established that Versicolorin C is the racemic mixture of this compound, meaning it is an equal mixture of the (+) and (-) enantiomers. researchgate.netnih.gov

While the enzyme VBS produces only (-)-Versicolorin B, non-enzymatic or other enzymatic processes can lead to the formation of the racemic mixture, referred to as Versicolorin C or (±)-Versicolorin B. researchgate.netnih.gov This distinction is important, as only the (-) enantiomer is advanced in the primary biosynthetic pathway to aflatoxins. The characterization of Versicolorin C has been supported by various analytical methods, including its listing as a synonym for the racemic form in chemical databases.

Novel Hydroxylated and Methylated Derivatives (e.g., 3-hydroxy-8-O-methylthis compound)

The synthesis and characterization of novel hydroxylated and methylated derivatives of this compound are areas of specialized chemical research. These modifications aim to explore how changes in the molecular structure affect the compound's properties and potential biological activity. However, detailed research findings and synthetic pathways for specific derivatives, such as 3-hydroxy-8-O-methylthis compound, are not widely documented in publicly available scientific literature. The creation of such analogs would involve targeted chemical reactions to add hydroxyl (-OH) and methyl (-OCH3) groups to the core this compound structure, a process that requires precise control of reagents and conditions to achieve the desired regioselectivity. Further investigation is needed to fully characterize these and other potential derivatives.

Structural Similarities to Other Polyketide Toxins

This compound is a member of the polyketide family, a large group of secondary metabolites produced by fungi. nih.gov Its molecular architecture shares significant similarities with several other well-known polyketide toxins, primarily because it serves as a key intermediate in their biosynthetic pathways. nih.gov

Key structural similarities are observed with the following toxins:

Aflatoxins: this compound is a crucial precursor in the biosynthesis of aflatoxins, a group of highly toxic and carcinogenic mycotoxins. researchgate.net The core structure of this compound contains the characteristic tetrahydrobisfuran ring system that is a foundational component of aflatoxins like Aflatoxin B1 and Aflatoxin B2. nih.govnih.gov The conversion pathway involves the desaturation of this compound to Versicolorin A, which then proceeds through several enzymatic steps to form the final aflatoxin structures. nih.govmdpi.com

Sterigmatocystin (B1681140): This mycotoxin is the penultimate precursor to Aflatoxin B1 and, therefore, also shares a close biosynthetic and structural relationship with this compound. nih.govresearchgate.net Both compounds are built upon a similar anthraquinone framework and feature the furan ring system.

Dothistromin (B1198044): Produced by the fungal pathogen Dothistroma septosporum, dothistromin is a difuranoanthraquinone toxin that is remarkably similar in structure to this compound. researchgate.netresearchgate.netresearchgate.net This similarity suggests a common evolutionary origin for their respective biosynthetic pathways. nih.gov Both molecules possess the same fundamental polycyclic core, with variations in their substituent groups.

The structural relationship between these compounds underscores the common biochemical machinery that fungi use to produce a diverse array of polyketide metabolites.

Table 1. Structural Comparison of this compound and Related Polyketide Toxins This table is interactive. Users can sort columns by clicking on the headers.

Compound Core Structure Key Ring System(s) Relationship to this compound
This compound Anthraquinone Tetrahydrobisfuran Reference Compound
Aflatoxin B1 Furanocoumarin Dihydrobisfuran, Cyclopentenone Biosynthetic Product
Sterigmatocystin Xanthone Dihydrobisfuran Biosynthetic Product

| Dothistromin | Difuranoanthraquinone | Dihydrobisfuran | Structural Analog |

Biological Activity Investigations

Role as an Aflatoxin Precursor in DNA Interaction Mechanisms

Versicolorin (B1264617) B is a pivotal intermediate in the biosynthetic pathway of aflatoxins, a group of highly toxic and carcinogenic mycotoxins. uniprot.org Its formation represents a critical step that enables the ultimate mutagenic activity of aflatoxin B1 (AFB1). The biosynthesis of Versicolorin B is catalyzed by the enzyme this compound synthase, which converts versiconal (B1263273) into this compound. uniprot.organnualreviews.org

The significance of this conversion lies in the formation of the bisfuran ring structure. uniprot.org This specific chemical moiety is essential for the ability of the final aflatoxin molecule to bind to DNA. annualreviews.org The interaction, specifically the binding of aflatoxin to DNA, is the fundamental mechanism behind its potent mutagenic and carcinogenic properties. uniprot.org Therefore, the synthesis of this compound is a key juncture in the pathway, as it constructs the structural foundation required for the DNA-binding capability of aflatoxin. uniprot.organnualreviews.org The gene responsible for this compound synthase, designated as vbs, has been identified within the aflatoxin biosynthetic gene cluster in fungi such as Aspergillus parasiticus. annualreviews.org

Antimicrobial Research

Research has identified this compound as a metabolite with notable antifungal properties, particularly against fungi that cause diseases in plants. In a study involving secondary metabolites from the endophytic fungus Aspergillus versicolor DYSJ3, this compound was isolated and evaluated for its bioactivity. researchgate.netnih.govnih.gov

The findings demonstrated that this compound exhibits distinct inhibitory effects on the mycelial growth and conidial germination of Colletotrichum musae, a fungus responsible for anthracnose disease in bananas. researchgate.netnih.gov Further reports indicate that this compound, isolated from a rhizospheric Aspergillus species, also possesses antifungal activity against Fusarium solani, a fungus known to cause root rot in various crops. tandfonline.com

Table 1: Antifungal Activity of this compound against Phytopathogenic Fungi

Target Fungus Source of this compound Observed Effect Reference(s)
Colletotrichum musae Aspergillus versicolor DYSJ3 Inhibited mycelial growth and conidial germination. researchgate.net, nih.gov, nih.gov

This compound has also been investigated for its antibacterial capabilities, with studies showing activity primarily against Gram-positive bacteria. Research on metabolites from a marine-derived fungus identified that this compound displayed moderate antibacterial action against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In a separate study, this compound isolated from a rhizospheric Aspergillus species was found to have inhibitory activity against Bacillus subtilis, another significant Gram-positive bacterium. tandfonline.com These findings highlight the potential of this compound as a selective antibacterial agent.

Table 2: Antibacterial Activity of this compound against Gram-Positive Bacteria

Target Bacterium Source of this compound Observed Effect Reference(s)
Staphylococcus aureus Marine-derived Aspergillus versicolor Moderate antibacterial activity. nih.gov
Methicillin-resistant S. aureus (MRSA) Marine-derived Aspergillus versicolor Moderate antibacterial activity. nih.gov

Genotoxic Potential Studies

The genotoxicity of this compound has been confirmed through various cellular and molecular assays, establishing it as a DNA-damaging agent. dergipark.org.tr

Studies using human adenocarcinoma lung cells (A549) have provided direct evidence of this compound's ability to induce DNA damage. nih.gov The genotoxic potential was assessed using the comet assay, which measures DNA strand breaks, and the micronucleus test, which detects chromosomal damage. nih.gov

In the comet assay, treatment with this compound resulted in significant DNA damage compared to control cells, as measured by parameters such as tail length, tail intensity, and tail moment. nih.gov Furthermore, the micronucleus test showed that this compound treatment led to a statistically significant increase in the formation of micronuclei, indicating that it causes irreversible chromosomal damage. nih.gov

Comparative studies are essential for contextualizing the toxicological relevance of mycotoxin precursors. In a study comparing this compound with its structural relatives—Versicolorin A, Sterigmatocystin (B1681140) (ST), and Aflatoxin B1 (AFB1)—this compound demonstrated a high level of genotoxicity. nih.gov

Using the comet assay on A549 cells, the extent of DNA damage induced by this compound was found to be among the highest of the compounds tested, comparable to that of ST. nih.gov Specifically, the results showed that ST and this compound produced the most significant DNA damage among the group. nih.gov While Versicolorin A showed a lower IC₅₀ value (109 ± 3.5 µM) compared to this compound (172 ± 4 µM), indicating higher cytotoxicity, the direct genotoxic impact of this compound was particularly potent. nih.gov These assessments confirm that this compound is not merely a benign precursor but a potent genotoxin in its own right.

Table 3: Summary of Comparative Genotoxicity in A549 Cells

Compound Assay Key Finding Reference(s)
This compound Comet Assay Produced the highest level of DNA damage, comparable to Sterigmatocystin (ST). nih.gov
This compound Micronucleus Test Caused a statistically significant increase in micronuclei formation. nih.gov
Versicolorin A Comet Assay Exerted significant DNA damage compared to control. nih.gov
Sterigmatocystin (ST) Comet Assay Produced the highest level of DNA damage, comparable to this compound. nih.gov

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of versicolorin (B1264617) B and other aflatoxin precursors. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed for both qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis of versicolorin B and related mycotoxins. acs.org Coupled with fluorescence detection (FLD), HPLC offers high sensitivity and selectivity. For many aflatoxins, which are closely related to this compound, fluorescence detection is optimal, with excitation wavelengths typically around 365 nm and emission wavelengths around 440-460 nm. researchgate.netresearchgate.net

Reversed-phase HPLC is the most common separation mode, utilizing C18 columns to separate compounds based on their hydrophobicity. nih.gov Method optimization often involves adjusting the mobile phase composition, typically a gradient of water mixed with organic solvents like methanol (B129727) or acetonitrile, to achieve clear separation of all analytes. researchgate.netnih.gov To enhance the fluorescence of certain aflatoxins like B1 and G1, post-column derivatization techniques are frequently used. researchgate.netchem-agilent.comnih.gov These methods can involve photochemical reaction with UV light or chemical derivatization with reagents like pyridinium (B92312) hydrobromide perbromide (PBPB). researchgate.netchem-agilent.com Sample preparation is a critical preceding step, often involving liquid-liquid extraction followed by a clean-up stage using immunoaffinity columns (IAC) to selectively isolate aflatoxins and their precursors from the sample matrix. nih.govchem-agilent.comnih.gov

ParameterCondition 1Condition 2Condition 3
Column Reversed-phase C18 (4.6 x 250 mm) nih.govZorbax SB-Aq (4.6x150mm) chem-agilent.comKinetex Biphenyl (50 mm × 3 mm) nih.gov
Mobile Phase Water:Methanol:Acetonitrile Gradient researchgate.netWater/Methanol/Acetonitrile Gradient nih.govWater with 0.1% Formic Acid / Acetonitrile Gradient thermofisher.com
Detection Fluorescence (Ex: 365 nm, Em: 440 nm) researchgate.netFluorescence (Ex: 360 nm, Em: 455 nm) chem-agilent.comTandem Mass Spectrometry (MS/MS) nih.gov
Derivatization Post-column photochemical (UVE) researchgate.netPost-column PBPB reagent chem-agilent.comNot applicable (MS detection) nih.gov

Thin-Layer Chromatography (TLC) serves as a valuable and cost-effective method for the semi-quantitative analysis of this compound and other intermediates in aflatoxin biosynthesis studies. researchgate.net This technique is particularly useful for screening fungal extracts to identify strains that produce specific metabolites and for observing the accumulation or absence of intermediates in gene deletion or mutant studies. nih.govlcms.cz

In a typical TLC analysis, metabolites are extracted from fungal cultures using an organic solvent like chloroform. nih.gov The extract is then spotted onto a silica (B1680970) gel plate, which is developed in a solvent system designed to separate the compounds of interest. thermofisher.comnih.gov After development, the plate is viewed under UV light (typically 365 nm), where aflatoxin precursors like versicolorin fluoresce, allowing for their identification by comparing their retention factor (Rf) values and fluorescence color to known standards. nih.govdoi.org While less precise than HPLC for quantification, TLC provides a rapid and effective visual assessment of the metabolic profile of a fungal strain. researchgate.netlcms.cz

Mass Spectrometry-Based Platforms for Metabolite Profiling

Mass spectrometry (MS) has become an indispensable tool for the comprehensive analysis of fungal secondary metabolites, including this compound. Its high sensitivity and ability to provide structural information make it ideal for identifying and quantifying compounds within complex biological extracts.

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the analysis of this compound and its pathway neighbors. nih.gov This technique is widely used for multi-mycotoxin determination in various matrices. nih.gov In LC-MS/MS, after chromatographic separation, molecules are ionized (commonly using electrospray ionization - ESI) and selected in the first mass analyzer. They are then fragmented, and the resulting product ions are detected in the second mass analyzer, creating a unique fragmentation pattern that serves as a structural fingerprint for confident identification. nih.govlcms.cz This method can achieve very low limits of detection, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.govlcms.cz

For in-depth metabolite profiling of the aflatoxin biosynthesis pathway, high-resolution mass spectrometry (HRMS) platforms like the Orbitrap Fusion are employed. acs.orgnih.gov These instruments provide highly accurate mass measurements (typically with a mass accuracy of <3 ppm), which allows for the confident determination of the elemental composition of a detected metabolite. thermofisher.comnih.gov

A key application is the untargeted and targeted analysis of fungal extracts to simultaneously quantify multiple pathway intermediates. acs.orgnih.gov Researchers have developed UHPLC-HRMS methods to monitor the dynamic, time-course production of aflatoxin precursors. nih.govresearchgate.net This involves creating a library of fragmentation ions for known metabolites, which facilitates their rapid identification in complex samples. researchgate.netnih.gov Such studies have revealed that the production of precursors, including this compound, often peaks before the maximum production of the final aflatoxin B1 is observed. nih.govresearchgate.net

Metabolites in the Aflatoxin Biosynthesis Pathway Identified by Orbitrap HRMS nih.govdoi.org
MetaboliteAbbreviationMolecular FormulaObserved m/z [M+H]+
Norsolorinic AcidNORC20H18O7371.1125
Averantin (B1666156)AVNC20H20O7373.1282
Averufin (B1665840)AVRC20H16O7369.0969
Versiconal (B1263273) Hemiacetal Acetate (B1210297)VHAC20H16O9401.0867
This compoundVER BC18H12O6325.0691
Versicolorin AVER AC18H10O7339.0499
Sterigmatocystin (B1681140)STC18H12O6325.0691
O-methylsterigmatocystinOMSTC19H14O6339.0863

Molecular networking is a modern metabolomics approach used to visualize and annotate the chemical space within a biological sample. This technique organizes MS/MS data into clusters of structurally related molecules based on the similarity of their fragmentation spectra. frontiersin.orgbiorxiv.org It is a powerful tool for dereplication—the rapid identification of known compounds—and for the discovery of new, previously uncharacterized natural products. nih.gov

In the context of fungal metabolomics, molecular networking can be used to map the secondary metabolite profile of an organism like Aspergillus flavus. By comparing the metabolic profiles of wild-type strains with those of genetically modified strains (e.g., where a gene in the aflatoxin cluster has been deleted), researchers can identify biomarkers associated with specific gene functions. While not exclusively focused on this compound, this method can readily identify it and its derivatives within a large dataset. researchgate.net The resulting network visually connects this compound to other known and unknown compounds that share a similar chemical scaffold, providing insights into biosynthetic relationships and facilitating the targeted isolation of novel pathway-related biomarkers. mdpi.com

Optimization of Extraction Procedures for Research Samples

The accurate quantification and analysis of this compound in research samples are fundamentally dependent on the efficiency of the extraction procedure. Optimization of this critical step is paramount to ensure maximum recovery of the analyte from complex matrices, such as fungal cultures or contaminated materials, thereby guaranteeing the reliability and reproducibility of research findings. The primary goal of optimizing extraction is to select and refine a method that provides the highest and most consistent yield of this compound while minimizing the co-extraction of interfering substances.

The optimization process typically involves a systematic evaluation of various parameters that can influence the extraction efficiency. These parameters include the choice of extraction solvent, the ratio of solvent to the solid sample material, extraction temperature, and duration. Additionally, the application of energy-assisted techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be explored to enhance recovery rates and reduce extraction times.

Solvent Selection and Composition

The selection of an appropriate solvent system is a crucial factor in the extraction of this compound. The ideal solvent should possess a polarity that is well-matched with that of this compound to maximize its solubility. Commonly employed solvents for the extraction of similar fungal metabolites, such as aflatoxins, include methanol, acetonitrile, and acetone, often used in combination with water. The addition of a small percentage of acid, such as acetic acid or formic acid, to the solvent mixture can further improve extraction efficiency by modifying the pH and enhancing the solubility of the target compound.

One documented method for the extraction of a range of mycotoxins, including versicolorins (B158010) from fungal rice cultures of Aspergillus versicolor, utilizes a solvent mixture of acetonitrile, water, and acetic acid in a ratio of 79:20:1 (v/v/v). In this procedure, lyophilized fungal spores are subjected to extraction with this solvent system for a duration of 90 minutes. This specific composition highlights the importance of a multicomponent solvent system to achieve effective extraction.

Influence of Extraction Parameters

Several physical parameters play a significant role in the optimization of the extraction process. These are often interdependent, and their effects are typically evaluated using a one-factor-at-a-time approach or through more comprehensive statistical methods like response surface methodology.

Temperature: Elevated temperatures can increase the solubility of this compound and the diffusion rate of the solvent into the sample matrix. However, excessively high temperatures may lead to the degradation of the analyte.

Time: The duration of the extraction process should be sufficient to allow for the complete transfer of this compound from the sample matrix to the solvent. Prolonged extraction times may not necessarily lead to a higher yield and could increase the risk of extracting interfering compounds.

Solvent-to-Solid Ratio: A higher ratio of solvent to the solid sample can create a larger concentration gradient, which can enhance the extraction efficiency. However, using an excessively large volume of solvent is not economical and can complicate the subsequent steps of sample concentration.

The following interactive data table summarizes key parameters that are typically optimized for the extraction of mycotoxins from fungal cultures, which are applicable to the optimization of this compound extraction.

ParameterRange InvestigatedOptimal ConditionRationale
Solvent Composition Various ratios of Acetonitrile:Water:Acetic Acid79:20:1 (v/v/v)Balances polarity for effective solubilization of versicolorins while the acid aids in the extraction process.
Extraction Time 30 - 120 minutes90 minutesProvides sufficient time for the diffusion of the analyte from the matrix into the solvent without significant degradation.
Temperature Ambient - 60°CAmbientAvoids potential thermal degradation of the analyte.
Agitation Shaking / VortexingShakingEnsures continuous and thorough mixing of the sample with the extraction solvent, maximizing contact and transfer of the analyte.

Advanced Extraction Techniques

To improve upon traditional solid-liquid extraction methods, advanced techniques that employ external energy sources have been developed. These methods can often provide higher extraction yields in shorter times and with reduced solvent consumption.

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the sample material generates microjets and shockwaves that disrupt the cell walls of the fungus, thereby facilitating the release of intracellular components like this compound into the solvent.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the sample. The rapid and localized heating increases the internal pressure within the fungal cells, leading to the rupture of the cell structure and the enhanced mass transfer of the analyte into the surrounding solvent.

The optimization of these advanced techniques involves additional parameters such as ultrasonic frequency and power for UAE, and microwave power and irradiation time for MAE.

Future Research Directions and Applications

Metabolic Engineering Strategies

Metabolic engineering offers powerful tools to control the production of Versicolorin (B1264617) B and, consequently, the downstream synthesis of aflatoxins. These strategies are primarily focused on the genetic manipulation of both the producing fungi and the host plants they contaminate.

The precise modification of the genetic makeup of aflatoxigenic fungi, such as Aspergillus flavus and Aspergillus parasiticus, is a primary goal for mitigating mycotoxin production. Modern genetic tools have enabled targeted interventions in the aflatoxin biosynthetic pathway.

A key approach involves the use of CRISPR/Cas9 gene-editing technology. nih.govmdpi.com Researchers have successfully established dual CRISPR/Cas9 systems to delete large chromosomal segments in Aspergillus flavus. nih.gov This technique has been used to efficiently remove the entire 102-kb aflatoxin gene cluster, which includes the gene for Versicolorin B synthase, thereby creating non-toxic strains. nih.govusda.gov Such engineered strains have potential applications as biocontrol agents, competing with native toxic populations in the field without producing harmful metabolites themselves. nih.gov

Beyond whole-cluster deletion, strategies focus on downregulating or knocking out specific genes crucial for the pathway. The aflK (vbs) gene, which encodes the this compound synthase, is a prime target. nih.gov Studies have shown that its downregulation can halt the progression to aflatoxins. mdpi.comfrontiersin.org For example, ethanol (B145695) exposure was found to completely inhibit the expression of aflK. frontiersin.org Similarly, silencing other pathway genes, such as those encoding cytochrome P450 monooxygenases in Aspergillus versicolor, has been shown to modulate the production of related mycotoxins like sterigmatocystin (B1681140), demonstrating the principle of targeted biosynthesis control. researchgate.netnih.gov Identifying and modifying regulatory genes, such as the putative Rho guanine (B1146940) nucleotide exchange factor GerA, which impacts aflatoxin synthesis, also presents a viable strategy for controlling production. nih.gov

Table 1: Genetic Modification Targets in Fungal Strains for Aflatoxin Biosynthesis Modulation

Gene/TargetFunctionOrganismStrategyOutcomeReference(s)
Aflatoxin Gene ClusterContains all genes for aflatoxin biosynthesisAspergillus flavusDual CRISPR/Cas9 DeletionElimination of aflatoxin and cyclopiazonic acid production nih.gov
aflK (vbs)Encodes this compound synthaseAspergillus flavusDownregulation (e.g., by chemical inhibitors)Inhibition of this compound formation mdpi.comfrontiersin.org
gerAPutative Rho guanine nucleotide exchange factor regulating aflatoxin synthesisAspergillus flavusCRISPR/Cas9 DeletionSignificantly impacted aflatoxin synthesis and fungal development nih.gov
Cytochrome P450 genes (stc17, stc27)Involved in sterigmatocystin (related mycotoxin) biosynthesisAspergillus versicolorInsertional InactivationAltered sterigmatocystin production (increased in Δstc17, absent in Δstc27) researchgate.netnih.gov

An alternative and complementary approach is to engineer crop plants to resist fungal infection or to inhibit the synthesis of mycotoxins in planta. This creates crops with inherent protective mechanisms.

Another strategy involves the development of transgenic crops with insect resistance, such as Bt maize, which expresses insecticidal proteins from Bacillus thuringiensis. mdpi.comgeneticliteracyproject.org Insect damage to crops creates entry points for fungal infection. By preventing insect damage, Bt crops exhibit a significant collateral benefit: a marked reduction in fungal growth and subsequent mycotoxin contamination, including aflatoxins. mdpi.comnih.gov Meta-analyses have shown that transgenic Bt maize has significantly lower levels of aflatoxins and other mycotoxins compared to conventional, non-transgenic maize. mdpi.comnih.gov

In-depth Enzymological Studies and Protein Engineering of Aflatoxin Biosynthetic Enzymes

A fundamental understanding of the enzymes that construct aflatoxins is crucial for developing targeted inhibitors and for re-engineering these proteins for novel applications. This compound synthase (VBS), encoded by the aflK (vbs) gene, is a focal point of this research. oup.comnih.gov

VBS is a critical enzyme that catalyzes the cyclization of versiconal (B1263273) to form (-)-versicolorin B. researchgate.netnih.gov This reaction establishes the stereochemistry of the bisfuran ring system, a structural feature essential for the mutagenic activity of aflatoxin B1. nih.govoup.com Studies have revealed that VBS is a dual-function cyclase, also participating in an earlier step converting 5'-oxoaverantin (B1264410) to averufin (B1665840). uniprot.orgnih.gov The enzyme has been isolated and characterized, showing similarity to flavin-dependent oxidases, although it does not require such cofactors for its cyclase activity. researchgate.net Its pivotal role makes it an attractive target for the design of specific inhibitors that could block aflatoxin production. mdpi.comnih.gov

Future research will focus on detailed structural and mechanistic studies of VBS and other pathway enzymes, such as the desaturase encoded by aflL which converts this compound to Versicolorin A, and the various cytochrome P450 monooxygenases, reductases, and methyltransferases that complete the synthesis. nih.govuniprot.orgplantsciencejournal.com Protein engineering, guided by this structural knowledge, could be used to alter the substrate specificity or catalytic activity of these enzymes. tandfonline.com This could lead to the production of less toxic metabolites or be harnessed to create novel compounds.

Table 2: Key Enzymes in the Vicinity of this compound in the Aflatoxin Pathway

EnzymeGene NameReaction CatalyzedSignificanceReference(s)
This compound Synthase (VBS)aflK (vbs)Versiconal → this compoundForms the toxic bisfuran ring system; a key control point. nih.govuniprot.org
DesaturaseaflL (verB)This compound → Versicolorin ABranch point between B-group and G-group aflatoxin synthesis. nih.govoup.com
Versicolorin Reductase 1aflM (ver-1)Part of Versicolorin A → Demethylsterigmatocystin conversionA key step downstream of Versicolorin A. uniprot.org
Cytochrome P450 MonooxygenaseaflN (stcS)Part of Versicolorin A → Demethylsterigmatocystin conversionCatalyzes epoxidation of the Versicolorin A ring. uniprot.orgplantsciencejournal.com

Exploration of Novel this compound Analogs and Their Academic Potential

The anthraquinone (B42736) core of this compound provides a valuable chemical scaffold for the discovery and synthesis of novel molecules. Research in this area involves searching for naturally produced analogs and creating new derivatives in the laboratory.

Fungi, particularly from diverse environments like marine sediments, are a rich source of chemical diversity. Studies on Aspergillus versicolor and related species have led to the isolation of numerous new anthraquinones and sterigmatocystin analogs, which are structurally related to this compound. mdpi.commdpi.com This highlights the potential for discovering novel, naturally occurring this compound derivatives by exploring fungal metabolomes under different culture conditions or from unique ecological niches.

Furthermore, synthetic chemistry provides a route to novel analogs. For instance, a synthetic coumarin (B35378) derivative, 4-hydroxy-7-methyl-3-phenyl coumarin, was found to potently inhibit aflatoxin production by downregulating the aflK gene, which codes for this compound synthase. mdpi.com This demonstrates that molecules with distinct structures can functionally mimic or interfere with the biosynthesis of this compound. The academic potential of such analogs is significant; they can be used as chemical probes to study enzyme mechanisms, as leads for developing new antifungal agents, or as scaffolds for creating compounds with entirely new biological activities. researchgate.net

Chemoenzymatic Synthesis Approaches for Pathway Intermediates

The production of aflatoxin pathway intermediates, such as this compound, in pure form is often challenging due to the complexity of the metabolic network. Chemoenzymatic synthesis, which combines the precision of biological catalysts with the versatility of chemical reactions, offers a powerful solution.

The total chemical synthesis of aflatoxins has been achieved but often involves long, complex reaction sequences. mdpi.comfrontiersin.org A chemoenzymatic approach can simplify such processes. Enzymes from the aflatoxin pathway could be used to perform specific, stereochemically complex steps within a larger synthetic route that are difficult to achieve with traditional organic chemistry. scispace.com For example, an isolated this compound synthase enzyme could be used to convert a synthetically produced versiconal precursor into optically pure this compound.

This strategy is not limited to using enzymes in their native form. The development of hybrid catalysts, such as an enzyme-metal nanoreactor designed for the targeted detoxification of aflatoxin B1, showcases the potential of combining enzymatic reactions with material science to create highly efficient and specific systems. doi.org Such approaches could be adapted to synthesize specific pathway intermediates by designing nanoreactors that halt the reaction sequence at a desired product, like this compound. The availability of these intermediates is essential for detailed enzymological studies, for screening for pathway inhibitors, and for exploring their own biological activities.

Conclusion and Outlook

Summary of Current Research Paradigms

Current research on Versicolorin (B1264617) B is predominantly anchored within the paradigm of mycotoxin biosynthesis, specifically as a critical intermediate in the aflatoxin biosynthetic pathway. annualreviews.organnualreviews.org This framework guides investigations into its formation, genetic regulation, and enzymatic conversion. The prevailing scientific view positions Versicolorin B at a crucial branch point, leading to the synthesis of different types of aflatoxins. annualreviews.orgmdpi.com

Key research paradigms include:

Biosynthetic Pathway Elucidation: A significant body of research focuses on identifying and characterizing the enzymes and genes involved in the conversion of earlier precursors to this compound and its subsequent transformation. nih.govoup.com This includes the study of this compound synthase, the enzyme responsible for its formation from versiconal (B1263273). annualreviews.orgnih.gov The conversion of this compound to Versicolorin A is catalyzed by this compound desaturase. annualreviews.orguniprot.orgsemanticscholar.org

Genetic Regulation: Investigations are centered on understanding the genetic mechanisms that control the expression of genes in the aflatoxin cluster, which in turn dictates the production of this compound. nih.govmdpi.com This involves studying regulatory genes like aflR and their influence on the biosynthetic pathway. nih.gov

Inhibitory Studies: Another research avenue explores compounds that can inhibit the production of aflatoxins by targeting key enzymes in the pathway, including those involved with this compound. mdpi.com For instance, some coumarin (B35378) derivatives have been shown to downregulate the expression of the aflK gene, which is responsible for the this compound synthase. mdpi.com

Toxicological Relevance: While much of the focus is on the end-product aflatoxins, there is an emerging paradigm that considers the potential toxicity of biosynthetic intermediates like this compound and its precursor, Versicolorin A. anr.frunav.edu

Identification of Prominent Research Gaps

Despite the extensive research on the aflatoxin pathway, several significant gaps in our understanding of this compound remain:

Biological Activity Beyond Aflatoxin Precursor: The biological activities of this compound, independent of its role as an aflatoxin intermediate, are largely unexplored. anr.fr While some studies have noted antifungal properties, a comprehensive screening of its bioactivity is lacking. tandfonline.com

Toxicity Profile: There is a notable lack of in-depth toxicological data specifically for this compound. anr.fr Most research focuses on the carcinogenicity of aflatoxins, leaving the potential health risks associated with exposure to this compound itself as a significant knowledge gap.

Regulatory Complexity: While the primary regulatory gene aflR is well-established, the complete regulatory network governing the expression of genes related to this compound synthesis is not fully understood. annualreviews.org The interplay of various transcription factors and environmental signals on its production requires further investigation.

Enzymatic Mechanisms: The precise catalytic mechanisms of some enzymes involved in the conversion of and from this compound are not fully elucidated. For example, the exact role of the AflI protein in the oxidation of averufin (B1665840), an earlier precursor, is still under investigation. nih.govmdpi.com

Co-exposure Effects: The toxicological impact of co-exposure to this compound along with other aflatoxin precursors and mycotoxins found in contaminated food and feed has not been thoroughly investigated. anr.fr

Emerging Avenues for Future Academic Investigation of this compound

Future research on this compound is poised to move beyond its established role in aflatoxin biosynthesis. Promising areas for future investigation include:

Exploring Novel Bioactivities: A critical future direction is the systematic evaluation of this compound for a broader range of biological activities, such as antimicrobial, antiviral, or plant growth-promoting properties. tandfonline.comnih.gov This could unveil potential applications for this compound or its derivatives.

In-depth Toxicological and Mechanistic Studies: Comprehensive toxicological assessments are needed to determine the specific health risks posed by this compound. anr.fr This should include studies on its genotoxicity, cytotoxicity, and potential to disrupt cellular processes like DNA replication and mitochondrial function. anr.frunav.edu

Metabolic Engineering and Synthetic Biology: Advances in genome mining and engineering could be applied to modify the aflatoxin biosynthetic pathway. nih.gov This could involve engineering fungal strains to accumulate this compound for further study or to block its conversion to toxic aflatoxins, potentially leading to novel biocontrol strategies.

Development of Analytical Methods: The development of sensitive and robust analytical methods for the detection and quantification of this compound in food and feed is crucial for exposure assessment and risk management. researchgate.net This could include the use of advanced techniques like UHPLC-HRMS. researchgate.net

Biomarker of Aflatoxin Contamination: Investigating the potential of this compound and its precursors as early warning biomarkers for aflatoxin contamination in agricultural products is a promising area of research. researchgate.netmedchemexpress.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Versicolorin B in laboratory settings?

  • Methodological Answer : Synthesis typically involves fungal cultivation (e.g., Aspergillus spp.) under controlled conditions, followed by extraction using solvents like ethyl acetate or methanol. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Reproducibility requires detailed protocols for fungal strain selection, growth media composition, and extraction parameters .

Q. Which analytical techniques are most reliable for detecting and quantifying this compound in complex matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity in biological or environmental samples. UV-Vis spectroscopy can quantify this compound in purified extracts, but matrix effects necessitate validation via spike-and-recovery experiments. Calibration curves using certified standards are critical for accuracy .

Q. What are the biosynthetic pathways of this compound, and how do they relate to other aflatoxin precursors?

  • Methodological Answer : this compound is a key intermediate in the aflatoxin biosynthesis pathway, derived from versiconal hemiacetal acetate via enzymatic steps catalyzed by cytochrome P450 monooxygenases. Pathway elucidation involves gene knockout studies in Aspergillus models and metabolite profiling using LC-MS. Comparative genomics can identify conserved enzymatic clusters across fungal species .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound (e.g., cytotoxicity vs. antioxidant effects)?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Standardize protocols using ISO guidelines, include positive/negative controls, and validate findings with orthogonal assays (e.g., comet assay for DNA damage vs. ROS detection kits). Meta-analyses of published data can identify confounding variables .

Q. What experimental designs are optimal for studying the mechanistic role of this compound in fungal secondary metabolism?

  • Methodological Answer : Use transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling under varying culture conditions to map gene expression patterns linked to this compound production. CRISPR-Cas9-mediated gene editing can validate pathway-specific regulators. Time-course experiments with stable isotope labeling (e.g., ¹³C-glucose) trace metabolic flux .

Q. How can computational models improve the prediction of this compound’s interactions with cellular targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like cytochrome P450s. Machine learning models trained on structural analogs (e.g., aflatoxin B1) can forecast toxicity endpoints. Validate predictions with in vitro enzyme inhibition assays and crystallography data .

Q. What strategies mitigate cross-reactivity issues when detecting this compound in multi-toxin environments?

  • Methodological Answer : Employ antibody-based methods (e.g., ELISA) with cross-adsorption steps to remove nonspecific binding. Chromatographic separation using UPLC with dual-column validation reduces false positives. Confirmatory analysis via high-resolution MS (HRMS) ensures specificity in co-occurring mycotoxin samples .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies between in vitro and in vivo toxicity data for this compound?

  • Methodological Answer : In vitro models may lack metabolic activation (e.g., liver S9 fraction), while in vivo studies face bioavailability variability. Use physiologically based pharmacokinetic (PBPK) modeling to bridge gaps. Dose-response studies in animal models (e.g., rodents) with biomarker monitoring (e.g., serum aflatoxin-albumin adducts) enhance translatability .

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and other mycotoxins?

  • Methodological Answer : Apply the Chou-Talalay combination index (CI) method to quantify synergy/antagonism. Dose-response matrices with fixed-ratio mixtures (e.g., this compound and ochratoxin A) analyzed via ANOVA and post-hoc tests (e.g., Tukey’s HSD). Bayesian network models can identify interaction patterns in complex mixtures .

Ethical and Reproducibility Guidelines

  • Data Sharing : Deposit raw spectral data (NMR, MS) in repositories like Zenodo or ChemRxiv with DOI linking. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Replication : Publish step-by-step protocols in supplementary materials, including strain accession numbers (e.g., ATCC) and instrument calibration details .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.